2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is an organic compound characterized by the presence of two chlorophenyl groups and two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dichlorobenzophenone
- 4,4’-Dichlorodiphenyl sulfone
- 4-Chlorophenyl azide
- Bis(4-chlorophenyl) disulfide
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is unique due to its specific combination of chlorophenyl and oxo groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14Cl2O4 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2O4/c19-14-5-1-12(2-6-14)16(21)9-10-18(23)24-11-17(22)13-3-7-15(20)8-4-13/h1-8H,9-11H2 |
InChI Key |
PVEWJKDRSYECMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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